molecular formula C8H4ClN5S B8293687 2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile

2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B8293687
M. Wt: 237.67 g/mol
InChI Key: KGXGTXSRLFTPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4ClN5S and its molecular weight is 237.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4ClN5S

Molecular Weight

237.67 g/mol

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H4ClN5S/c9-6-1-7(13-4-12-6)14-8-11-3-5(2-10)15-8/h1,3-4H,(H,11,12,13,14)

InChI Key

KGXGTXSRLFTPKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)NC2=NC=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-2 (2.0 g, 15.4 mmol) and 1 equivalent of sodium hydride (0.62 g, 15.4 mmol) were suspended in THF and stirred for 20 minutes before adding 2-chloro-1,3-thiazole-5-carbonitrile 2-2 (2.23 g, 15.4 mmol) and the other equivalent sodium hydride simultaneously. The reaction was refluxed for 1.5 hours, cooled, quenched with methanol and water, evaporated to dryness and partitioned between methylene chloride, methanol and water. The aqueous layer was evaporated to dryness and purified on a silica column (DCM to 9:1:0.1 DCM:MeOH:NH4OH) to afford 35-1. 1H-NMR (CD3OD): 8.75(s, 1H); 8.10(s, 1H); 7.09(s, 1H).
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0.62 g
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2.23 g
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reactant
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